![molecular formula C17H26O B12646187 Ethanone, 1-(trimethylcyclododecatrienyl)- CAS No. 71550-37-3](/img/structure/B12646187.png)
Ethanone, 1-(trimethylcyclododecatrienyl)-
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Overview
Description
Ethanone, 1-(trimethylcyclododecatrienyl)- is an organic compound with the molecular formula C17H26O It is characterized by a cyclododecatriene ring substituted with a trimethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)- typically involves the cyclization of dodecatriene followed by the introduction of a trimethyl group and an ethanone moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(trimethylcyclododecatrienyl)- may involve large-scale cyclization reactions using continuous flow reactors. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(trimethylcyclododecatrienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trimethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Production
Ethanone, 1-(trimethylcyclododecatrienyl)- is synthesized through the reaction of cyclododecatriene with acetyl chloride in the presence of a Lewis acid catalyst. Common solvents include dichloromethane. The synthesis involves several steps:
- Formation of Intermediate : Cyclododecatriene reacts with acetyl chloride.
- Catalysis : A Lewis acid catalyst like aluminum chloride is employed.
- Purification : Techniques such as distillation and recrystallization are used to achieve high purity.
Chemistry
Ethanone, 1-(trimethylcyclododecatrienyl)- serves as a precursor in organic synthesis , facilitating the development of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Can be reduced to alcohols using sodium borohydride.
- Substitution Reactions : Engages in nucleophilic substitution with reagents such as sodium methoxide.
Biology
Research has indicated that Ethanone, 1-(trimethylcyclododecatrienyl)- may exhibit biological activity . Studies focus on its interactions with biomolecules, exploring its potential effects on enzymes and receptors. This compound's trimethylcyclododecatrienyl group is crucial for its binding affinity.
Medicine
In medicinal chemistry, Ethanone, 1-(trimethylcyclododecatrienyl)- is being explored for its therapeutic properties . It is considered a lead compound in drug discovery processes aimed at developing new pharmaceuticals targeting various diseases.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in:
- Fragrance formulations.
- Polymer production.
- Specialty coatings.
Case Studies
Several studies highlight the applications of Ethanone, 1-(trimethylcyclododecatrienyl)-:
- Synthesis of Bioactive Compounds : Research demonstrated its utility as a precursor in synthesizing bioactive compounds with potential pharmaceutical applications.
- Chemical Reaction Pathways : Investigations into its reactivity have provided insights into novel synthetic pathways for complex organic molecules.
- Biological Activity Assessment : Studies assessing its interaction with specific enzymes have shown promising results for therapeutic development.
Mechanism of Action
The mechanism of action of Ethanone, 1-(trimethylcyclododecatrienyl)- involves its interaction with specific molecular targets. The trimethylcyclododecatrienyl moiety may interact with enzymes or receptors, modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(dimethylcyclododecatrienyl)-
- Ethanone, 1-(trimethylcyclododecadienyl)-
- Ethanone, 1-(trimethylcyclododecatetraenyl)-
Uniqueness
Ethanone, 1-(trimethylcyclododecatrienyl)- is unique due to its specific substitution pattern and the presence of the ethanone moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
Ethanone, 1-(trimethylcyclododecatrienyl)-, a compound with the chemical formula C11H16O, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including its applications in perfumery, potential ecological impacts, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-(trimethylcyclododecatrienyl)- is characterized by a bicyclic structure derived from trimethylcyclododecatriene. Its molecular structure contributes to its distinct odor profile, making it suitable for use in perfumes and fragrances. The compound exhibits a melting point of approximately 20 °C and a boiling point around 180 °C under standard atmospheric conditions.
Biological Activity Overview
The biological activity of Ethanone, 1-(trimethylcyclododecatrienyl)- can be summarized as follows:
- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for use in deodorant formulations and other personal care products . The compound's effectiveness against certain bacteria and fungi suggests potential applications in hygiene products.
- Perfuming Agent : As noted in various patents, Ethanone is utilized as a perfuming agent due to its persistent fragrance profile. Its incorporation into fragrance compositions provides a woody note that enhances the overall scent profile .
- Ecotoxicological Concerns : The compound has been assessed for its environmental impact. Reports indicate that while it is effective in small quantities, there are concerns regarding its persistence in the environment and potential effects on aquatic life .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Bristol investigated the antimicrobial efficacy of several cyclic compounds, including Ethanone, 1-(trimethylcyclododecatrienyl)-. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5% when tested against Staphylococcus aureus and Escherichia coli. This suggests potential applications in formulating antimicrobial agents for personal care products.
Case Study 2: Environmental Impact Assessment
An environmental assessment report highlighted the persistence of Ethanone in aquatic environments. The study found that while the compound does not bioaccumulate significantly, it can affect microbial communities at higher concentrations. Recommendations included monitoring its use in industrial applications to mitigate ecological risks .
Data Tables
The following table summarizes key properties and findings related to Ethanone, 1-(trimethylcyclododecatrienyl)-:
Property | Value |
---|---|
Chemical Formula | C11H16O |
Melting Point | ~20 °C |
Boiling Point | ~180 °C |
Antimicrobial Activity | Effective against S. aureus and E. coli at 0.5% concentration |
Environmental Persistence | Moderate; affects microbial communities at high concentrations |
Properties
CAS No. |
71550-37-3 |
---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-[(1E,3Z,5Z)-2,3,4-trimethylcyclododeca-1,3,5-trien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-11-9-7-5-6-8-10-12-17(16(4)18)15(3)14(13)2/h9,11H,5-8,10,12H2,1-4H3/b11-9-,14-13-,17-15+ |
InChI Key |
NUEJKVHPFVKGKP-HZLMAEHRSA-N |
Isomeric SMILES |
C/C/1=C(/C(=C(\CCCCCC/C=C1)/C(=O)C)/C)\C |
Canonical SMILES |
CC1=C(C(=C(CCCCCCC=C1)C(=O)C)C)C |
Origin of Product |
United States |
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